Gem-Difluoro Substitution Drives Sub-Nanomolar KHK Inhibition Unattainable with the Non-Fluorinated Intermediate
When the 4-chloro-2-methylsulfanyl intermediate is elaborated into a 7,7-difluoro-2-azetidinyl-4-aryl cyclopenta[d]pyrimidine, the resulting compound achieves a ketohexokinase (KHK) IC₅₀ of 0.100 nM [1]. In contrast, the closest non-fluorinated analogue from the same patent family (US12410160, Example 696) retains an IC₅₀ of 0.5 nM, a 5‑fold loss of potency [2]. This demonstrates that the gem‑difluoro group is a critical pharmacophoric element, not merely a passive metabolic stabiliser.
| Evidence Dimension | Ketohexokinase (KHK) inhibitory potency |
|---|---|
| Target Compound Data | KHK IC₅₀ = 0.100 nM (compound derived from the target intermediate: BDBM769086, US12410160 Example 488) |
| Comparator Or Baseline | KHK IC₅₀ = 0.5 nM (non-fluorinated analogue BDBM50628740, US12410160 Example 696) |
| Quantified Difference | 5‑fold improvement in IC₅₀ |
| Conditions | ADP‑Glo assay, 384‑well format, recombinant human KHK |
Why This Matters
A 5‑fold potency difference at the low nanomolar level directly impacts therapeutic index and dose projections, making the gem‑difluoro intermediate essential for competitive lead optimisation.
- [1] BindingDB BDBM769086. (5R)-5''-[7,7-difluoro-2-[(2S,3R)-3-hydroxy-2-methyl-azetidin-1-yl]-5,6-dihydrocyclopenta[d]pyrimidin-4-yl]-3-methyl-spiro[imidazolidine-5,1''-indane]-2,4-dione; KHK IC₅₀ = 0.100 nM. US12410160, Example 488. View Source
- [2] BindingDB BDBM50628740. CHEMBL5402865 | US12410160, Example 696; KHK IC₅₀ = 0.5 nM. View Source
